molecular formula C15H10BrNO4 B8820699 2-Amino-3-(4-bromobenzoyl)phenyloxoacetic Acid CAS No. 241825-87-6

2-Amino-3-(4-bromobenzoyl)phenyloxoacetic Acid

Cat. No.: B8820699
CAS No.: 241825-87-6
M. Wt: 348.15 g/mol
InChI Key: DLNMWZQESQRFLV-UHFFFAOYSA-N
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Description

2-Amino-3-(4-bromobenzoyl)phenyloxoacetic Acid is an organic compound with the molecular formula C15H12BrNO3. It is a derivative of benzoic acid and contains both amino and bromobenzoyl functional groups. This compound is known for its applications in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-bromobenzoyl)phenyloxoacetic Acid typically involves the reaction of 4-bromobenzoyl chloride with 2-amino-3-oxobenzeneacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-bromobenzoyl)phenyloxoacetic Acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-3-(4-bromobenzoyl)phenyloxoacetic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of nonsteroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromobenzoyl)phenyloxoacetic Acid is thought to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(4-bromobenzoyl)phenyloxoacetic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

241825-87-6

Molecular Formula

C15H10BrNO4

Molecular Weight

348.15 g/mol

IUPAC Name

2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetic acid

InChI

InChI=1S/C15H10BrNO4/c16-9-6-4-8(5-7-9)13(18)10-2-1-3-11(12(10)17)14(19)15(20)21/h1-7H,17H2,(H,20,21)

InChI Key

DLNMWZQESQRFLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)C(=O)O)N)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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